Anthracene-1,3,5,8-tetrol

Description

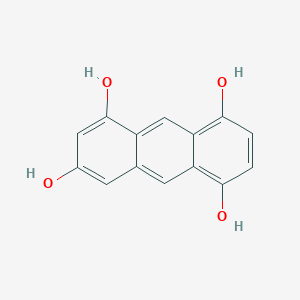

Structure

2D Structure

3D Structure

Properties

CAS No. |

64933-94-4 |

|---|---|

Molecular Formula |

C14H10O4 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

anthracene-1,3,5,8-tetrol |

InChI |

InChI=1S/C14H10O4/c15-8-3-7-4-10-11(6-9(7)14(18)5-8)13(17)2-1-12(10)16/h1-6,15-18H |

InChI Key |

KYLTYKMPTCIOLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=C3C(=CC2=C1O)C=C(C=C3O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Anthracene 1,3,5,8 Tetrol and Analogues

Historical and Contemporary Approaches to Anthracene (B1667546) Polyol Synthesis

The construction of the anthracene scaffold has evolved from classical methods, often requiring harsh conditions, to modern, more efficient transition metal-catalyzed reactions. frontiersin.org These approaches are adaptable for the synthesis of polyhydroxylated anthracenes, although the specific regioselectivity required for the 1,3,5,8-isomer remains a complex synthetic problem.

Friedel-Crafts-based Cyclization Routes

The Friedel-Crafts reaction is a cornerstone in the synthesis of aromatic systems, including the anthracene nucleus. nih.gov This method typically involves the acid-catalyzed reaction of an aromatic ring with an alkylating or acylating agent, followed by intramolecular cyclization to form the fused ring system. nih.gov While direct synthesis of Anthracene-1,3,5,8-tetrol via this route is not prominently documented, the general strategy can be illustrated by the synthesis of other anthracene derivatives. For instance, the reaction of phthalic anhydride (B1165640) with benzene (B151609) in the presence of a Lewis acid like AlCl₃, followed by cyclization and reduction, is a classic route to the anthracene core. youtube.com To achieve a specific polyhydroxylated pattern, appropriately substituted starting materials would be necessary, which adds to the synthetic complexity.

Table 1: Examples of Friedel-Crafts Reactions in the Synthesis of Anthracene Scaffolds

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Benzene, Phthaloyl chloride | AlCl₃, heat | Anthraquinone (B42736) derivative | youtube.com |

| Substituted Benzyl Chloride (dimerization) | AlCl₃ | Dihydroanthracene derivative | youtube.com |

This table illustrates the general applicability of Friedel-Crafts type reactions for forming fused aromatic rings, a key step in accessing the anthracene core.

Reductive Leuco-formation from Anthraquinones

A common and powerful method for synthesizing polyhydroxylated anthracenes is the reduction of the corresponding polyhydroxyanthraquinones. nih.gov Anthraquinones are more stable and often more accessible synthetically than their reduced anthracene counterparts. The term "leuco-formation" refers to the reduction of a colored quinone to its colorless (or "white") hydroquinone (B1673460) form. For this compound, this would involve the reduction of 1,3,5,8-tetrahydroxyanthraquinone.

The synthesis of the precursor, 1,4,5,8-tetrahydroxyanthraquinone, is well-established and serves as a good analogue for this process. chemicalbook.com It can be prepared from 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid. chemicalbook.com The subsequent reduction can be achieved using various reducing agents.

Common Reducing Agents for Anthraquinones:

Sodium dithionite (B78146) (Na₂S₂O₄): A widely used reducing agent for converting quinones to hydroquinones in aqueous alkaline solutions.

Tin(II) chloride (SnCl₂): Effective in acidic media, such as glacial acetic acid and hydrochloric acid, for the reduction of anthraquinones. chemspider.com

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source.

Zinc dust: Can be used in acidic or basic conditions to reduce anthraquinones. researchgate.net

The choice of reducing agent and reaction conditions is crucial to ensure complete reduction without undesired side reactions. The stability of the resulting anthracene-tetrol is also a key consideration, as they can be sensitive to aerial oxidation, readily converting back to the anthraquinone form. nih.gov

Diels-Alder and Related Cycloaddition Strategies

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings and has been applied to the synthesis of the anthracene framework. mnstate.edumcpherson.edu A typical strategy involves the reaction of a diene with a dienophile. For anthracene synthesis, this could involve the reaction of a substituted 1,4-benzoquinone (B44022) with a suitable diene, followed by subsequent aromatization steps. zbaqchem.comyoutube.com

While a specific Diels-Alder route to this compound is not described in the literature, the synthesis of other complex anthracenes utilizes this methodology. researchgate.net For example, the reaction between anthracene itself (acting as a diene in its central ring) and dienophiles like maleic anhydride is a classic textbook example, demonstrating the reactivity of the anthracene core. mnstate.eduzbaqchem.com Constructing the 1,3,5,8-substitution pattern would require meticulously designed, highly functionalized diene and dienophile precursors.

Table 2: Illustrative Diels-Alder Reaction for Anthracene Core Formation

| Diene | Dienophile | Conditions | Product | Reference |

|---|---|---|---|---|

| Anthracene | Maleic Anhydride | Xylene, reflux | 9,10-dihydroanthracene-9,10-α,β-succinic anhydride adduct | mnstate.edumcpherson.edu |

This table provides examples of how the Diels-Alder reaction is used to form the cyclic structure central to anthracene and its derivatives.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide using a palladium catalyst, is particularly versatile and tolerant of many functional groups, including hydroxyls. nih.govrsc.org

This methodology could be envisioned for the synthesis of polyhydroxylated anthracenes by coupling appropriately substituted boronic acids and halides. For instance, a dihalobenzene derivative could undergo a double Suzuki-Miyaura coupling with a difunctional boronic acid to construct the central ring of the anthracene system. The development of site-selective coupling on dibromoanthracenes has been used to create complex anthracene derivatives for applications like OLEDs. nih.gov Applying this to create the specific 1,3,5,8-hydroxylation pattern would be a sophisticated synthetic endeavor, likely involving multiple steps and careful control of regioselectivity. researchgate.net

Intramolecular Annulation and Cyclization Processes

Intramolecular reactions that form rings (annulation or cyclization) are highly effective strategies for building complex polycyclic aromatic hydrocarbons. nih.gov These processes often involve creating a precursor molecule that contains all the necessary atoms, which is then induced to cyclize. An example is the Elbs reaction, which involves the pyrolysis of a diaryl ketone with a methyl or methylene (B1212753) group ortho to the carbonyl, leading to a cyclized and dehydrated anthracene product. youtube.com Another approach is the Bradsher reaction, an acid-catalyzed cyclodehydration of a diarylmethane derivative. nih.gov

A zinc bromide-mediated regioselective annulation of unsymmetrical 1,2-diarylmethine dipivalates has been shown to produce various anthracene analogues in very good yields under mild conditions. This highlights the potential of modern intramolecular cyclization methods for accessing complex anthracene structures.

Green Chemistry and Sustainable Synthesis Techniques for Polyhydroxylated Anthracenes

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. mcpherson.edu In the context of synthesizing polyhydroxylated anthracenes, this involves several key considerations:

Safer Solvents: Traditional methods like the Diels-Alder reaction often use high-boiling, toxic solvents like xylene. mcpherson.edu Research has focused on replacing these with more benign alternatives such as ethyl acetate, ethanol, or even performing reactions under solvent-free conditions. mcpherson.edu

Catalysis over Stoichiometric Reagents: Employing catalysts, especially those that are recyclable and non-toxic (like certain zeolites in Friedel-Crafts reactions), is preferable to using stoichiometric amounts of hazardous reagents like AlCl₃. frontiersin.org

Atom Economy: Reactions like the Diels-Alder cycloaddition are inherently atom-economical as all atoms from the reactants are incorporated into the product. mcpherson.edu

Energy Efficiency: Utilizing methods that proceed under milder conditions (e.g., lower temperatures and pressures) or using energy sources like microwave irradiation can reduce the environmental footprint of a synthesis. zbaqchem.com

While green chemistry applications specifically for this compound are not documented, the general trends in anthracene synthesis point towards the adoption of more sustainable practices. frontiersin.org The use of water as a solvent in Suzuki-Miyaura couplings is a prime example of a greener approach to synthesizing complex aromatic systems.

Derivatization Strategies for Enhancing Functionality

Derivatization of the this compound core is a key strategy for modulating its physicochemical properties, such as solubility, electronic characteristics, and biological activity. By modifying the hydroxyl groups or the aromatic scaffold, bespoke molecules can be engineered for a range of applications in materials science and medicinal chemistry.

Alkylation and acylation are fundamental methods for modifying the hydroxyl groups of this compound, converting the polar phenol (B47542) groups into less polar ethers and esters, respectively. These transformations can significantly alter the molecule's solubility, hydrogen-bonding capabilities, and reactivity.

Alkylation: The introduction of alkyl groups onto the hydroxyl moieties (O-alkylation) typically involves reaction with alkyl halides or sulfates in the presence of a base. For polyhydroxylated aromatics, controlling the degree and regioselectivity of alkylation can be challenging and may require the use of protecting groups. organic-chemistry.org In addition to O-alkylation, C-alkylation of the anthracene ring itself can be achieved through Friedel-Crafts-type reactions, although the electron-rich nature of the tetrol can lead to complex product mixtures. researchgate.net Studies on related polycyclic aromatic hydrocarbons (PAHs) have explored bioalkylation, where an alkyl group is introduced biochemically, suggesting pathways for creating unique derivatives. nih.gov The choice of reaction conditions and alkylating agent is critical for achieving the desired product. researchgate.netnih.gov

Acylation: Acylation of the hydroxyl groups to form esters is commonly performed using acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. This reaction is generally high-yielding and can be used to introduce a wide variety of functional groups. For instance, acylation of a similar polycyclic natural product with acetic anhydride proceeded smoothly to yield a monoacetylated derivative, demonstrating that selective acylation is possible even in polyhydroxylated systems. nih.gov Friedel-Crafts acylation can also be employed to add acyl groups directly to the anthracene nucleus, though this is a reversible process and can lead to rearrangements. benthamscience.comjst.go.jp

The following table summarizes common methods for these modifications.

| Modification | Reagent Class | Typical Conditions | Resulting Functional Group |

| O-Alkylation | Alkyl Halides (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Ether (-OR) |

| O-Acylation | Acid Anhydrides (e.g., Acetic Anhydride) | Base (e.g., Pyridine) or Acid Catalyst | Ester (-OC(O)R) |

| O-Acylation | Acid Chlorides (e.g., Benzoyl Chloride) | Base (e.g., Pyridine) | Ester (-OC(O)R) |

| C-Alkylation | Alcohols (e.g., tert-Amyl alcohol) | Solid Acid Catalyst (e.g., modified Mordenite) | Alkyl-substituted Aromatic Ring |

| C-Acylation | Acetyl Chloride / AlCl₃ | Solvent (e.g., Ethylene Chloride) | Acyl-substituted Aromatic Ring |

Introducing a variety of functional groups onto the this compound framework allows for the fine-tuning of its properties for specific, advanced applications.

Amino Groups: The introduction of amino functionalities is of particular interest for developing biologically active molecules and advanced materials. researchgate.net Amino groups can be introduced through various synthetic routes, including the reduction of nitro groups or through nucleophilic aromatic substitution reactions. A significant strategy involves the reaction of leuco-quinizarin, an isomer of anthracenetetrol, with primary amines to synthesize analogues of the anticancer drug mitoxantrone. Furthermore, incorporating amino acids can impart biocompatibility, chirality, and diverse functionalities. rsc.org Modern methods using cholinium amino acid ionic liquids enable these additions in a solvent-free environment without the need for protecting groups. rsc.org All amino acids share a common basic structure but differ in their side chains (R-groups), which provides a wide array of chemical properties. libretexts.org These side chains can be polar, non-polar, acidic, or basic. youtube.com Beyond their role in protein synthesis, amino acids are precursors to key molecules like neurotransmitters. nih.gov

Other Functional Groups: Beyond amines, other groups can be installed to modulate electronic properties or provide handles for further functionalization. For example, sulfonate esters can be prepared by reacting the hydroxyl groups with sulfonyl chlorides. nih.gov Halogenation of the anthracene core can provide precursors for cross-coupling reactions, enabling the construction of more complex architectures.

The table below outlines the introduction of different functional groups and their potential impact.

| Functional Group | Synthetic Method Example | Potential Application |

| Amino (-NH₂) | Reduction of a nitro group; Nucleophilic substitution | Precursors for pharmaceuticals; Modifying electronic properties for photocatalysis researchgate.net |

| Amino Acid | Aza-Michael reaction with amino acid ionic liquids rsc.org | Enhancing biocompatibility; Introducing chirality; Building blocks for peptides |

| Sulfonate Ester (-OSO₂R) | Reaction with sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride) nih.gov | Creating leaving groups for further substitution; Bioactive compounds |

| Carbamate (-OC(O)NR₂) | Two-step reaction with carbonyldiimidazole and an amine nih.gov | Bioisosteres for esters and amides; Modulating drug-like properties |

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure derivatives of this compound, which is particularly important for applications in pharmacology and chiral materials science. researchgate.net Since the parent molecule is achiral, chirality must be introduced either by derivatizing with a chiral moiety or by creating stereocenters through an asymmetric reaction.

One effective strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed. Another powerful approach is asymmetric catalysis, which utilizes a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, to favor the formation of one enantiomer over the other. nih.gov

For polyhydroxylated cyclic systems, stereoselective reactions on precursors can establish the desired stereochemistry. For example, the synthesis of polyhydroxylated aminocyclohexanes has been achieved through stereoselective dihydroxylation and epoxidation of a cyclohexene (B86901) derivative, with the final stereochemistry confirmed by X-ray crystallography. nih.gov Such a strategy could be adapted to a partially saturated anthracene precursor to install hydroxyl groups with specific stereocontrol. The conformation of the molecule, often influenced by the choice of protecting groups, can play a critical role in directing the stereochemical outcome of a reaction. nih.gov

Key stereoselective strategies include:

Asymmetric Transfer Hydrogenation: The reduction of a ketone precursor using a chiral catalyst to produce a chiral alcohol. nih.gov

Directed Oxidation: Using an existing functional group, like an allylic alcohol, to direct an oxidizing agent (e.g., for epoxidation or dihydroxylation) to a specific face of a double bond. nih.gov

Chiral Auxiliary-Mediated Reactions: Attaching a chiral group to the anthracene framework to control facial selectivity in reactions like Diels-Alder cycloadditions.

Purification and Isolation Methodologies in Complex Reaction Mixtures

The purification of this compound and its derivatives from complex reaction mixtures is a critical step to ensure the isolation of a product with high purity. The choice of method depends on the physicochemical properties of the target compound and the impurities present.

For polyhydroxylated aromatic compounds, which are often polar and have limited solubility in nonpolar organic solvents, a combination of techniques is typically required. Standard methods include:

Crystallization: An effective method for obtaining highly pure solid compounds, provided a suitable solvent system can be found.

Column Chromatography: Widely used for the separation of components in a mixture. For polar compounds like polyols, silica (B1680970) gel or alumina (B75360) are common stationary phases, often requiring polar eluent systems. nih.gov High-performance liquid chromatography (HPLC) offers higher resolution for challenging separations. nih.govnih.gov

Liquid-Liquid Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases. For polyols, this can involve extraction from an organic solvent into an aqueous phase, with pH adjustment to control the ionization state of the phenolic hydroxyl groups. researchgate.net

More advanced and specialized techniques can be employed to streamline the purification process, particularly in the context of library synthesis or for removing persistent impurities.

Phase-Switching Purification: This involves tagging a molecule with a group whose solubility or affinity for a solid support can be "switched" by a chemical trigger (e.g., a change in pH). This allows for easy separation of the tagged product from untagged impurities through a simple extraction or filtration step. rsc.org

Use of Scavenger Resins: These are solid-supported reagents designed to react with and remove specific impurities (e.g., excess reagents or byproducts) from the reaction mixture by filtration.

Molecularly Imprinted Polymers (MIPs): These are custom-made polymers with cavities that are shaped to selectively bind a specific target molecule, allowing for its highly selective extraction from a complex matrix. google.com

The following table summarizes various purification techniques applicable to anthracene-tetrol derivatives.

| Technique | Principle of Separation | Best Suited For |

| Recrystallization | Differential solubility in a solvent at different temperatures. | Crystalline solid products. |

| Column Chromatography (incl. HPLC, TLC) | Differential partitioning between a stationary and a mobile phase. nih.gov | General purpose purification of reaction mixtures. |

| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. researchgate.net | Separating compounds with different polarities or acid/base properties. |

| Distillation | Separation based on differences in boiling points. icm.edu.pl | Purifying volatile precursors or reaction by-products. |

| Phase-Switching Tags | Reversible change in phase affinity (e.g., solid-liquid) of a tagged molecule. rsc.org | High-throughput purification and parallel synthesis. |

| Molecularly Imprinted Polymers (MIPs) | Highly selective binding to a polymer with custom-shaped cavities. google.com | Isolating a target compound from a very complex matrix. |

Mechanistic Organic Chemistry of Anthracene 1,3,5,8 Tetrol

Electron Transfer Processes and Redox Behavior of Polyhydroxylated Anthracenes

The redox behavior of polyhydroxylated anthracenes like Anthracene-1,3,5,8-tetrol is characterized by their propensity to undergo electron transfer processes, acting as electron donors. The presence of multiple electron-donating hydroxyl groups lowers the oxidation potential of the anthracene (B1667546) system compared to the unsubstituted parent compound.

The following table illustrates the effect of substituents on the oxidation potentials of related aromatic compounds.

| Compound | First Oxidation Potential (V vs. SCE) |

| Anthracene | +1.09 |

| 9,10-Diphenylanthracene | +0.96 |

| Naphthalene (B1677914) | +1.54 |

| 1,5-Dihydroxynaphthalene | +0.55 |

Note: Data is for related compounds and serves to illustrate the trend of decreasing oxidation potential with electron-donating substituents. Specific data for this compound is not available.

Nucleophilic and Electrophilic Reaction Pathways at the Anthracene Core

The electron-rich nature of the anthracene core in this compound, a result of the strong electron-donating resonance effect of the four hydroxyl groups, dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution:

This compound is highly activated towards electrophilic aromatic substitution (EAS). The hydroxyl groups are ortho, para-directing, and since all positions on the terminal rings are either ortho or para to a hydroxyl group, these positions are expected to be highly reactive. The central ring (positions 9 and 10) is also a site of reactivity in anthracene. However, the strong activating effect of the hydroxyl groups on the terminal rings suggests that electrophilic attack will preferentially occur at the 2, 4, 6, and 7 positions. The formation of the sigma complex (Wheland intermediate) during electrophilic attack is stabilized by the resonance delocalization of the positive charge, which is significantly enhanced by the participation of the lone pairs on the oxygen atoms of the hydroxyl groups.

Nucleophilic Aromatic Substitution:

Direct nucleophilic aromatic substitution (SNAr) on the unsubstituted aromatic rings of this compound is generally unfavorable due to the high electron density of the π-system. For a nucleophilic attack to occur, the ring must be activated by strong electron-withdrawing groups, which are absent in this molecule. However, nucleophilic substitution can become a viable pathway if one or more of the hydroxyl groups are converted into better leaving groups, such as tosylates or triflates. In such a scenario, a strong nucleophile could displace the leaving group, although this would still require forcing conditions due to the inherent electron-richness of the ring system.

Pericyclic Reactions Involving the Anthracene Moiety

The anthracene core is known to participate in pericyclic reactions, most notably the Diels-Alder [4+2] cycloaddition, where the central ring typically acts as the diene. In this compound, the electronic effects of the hydroxyl groups will influence the feasibility and regioselectivity of such reactions.

The electron-donating hydroxyl groups increase the electron density of the anthracene π-system, which can enhance its reactivity as a diene in a normal-electron-demand Diels-Alder reaction with an electron-deficient dienophile. The reaction involves the formation of a bicyclic adduct across the 9 and 10 positions of the central ring. This is because the reaction at the central ring results in a product that retains two isolated benzene (B151609) rings, which is energetically more favorable than reacting at a terminal ring, which would leave a naphthalene system. youtube.com

The general scheme for the Diels-Alder reaction of a substituted anthracene is as follows:

While the central ring is the most common site for Diels-Alder reactions in anthracenes, the presence of strongly activating groups on the terminal rings could potentially lead to competing cycloaddition at the 1,4 or 5,8 positions, although this is generally less favored.

Radical Reactions and Their Initiation Mechanisms

Polyhydroxylated anthracenes can participate in radical reactions, often acting as radical scavengers due to the presence of the phenolic hydroxyl groups. The initiation of radical reactions can occur through various mechanisms, including exposure to UV radiation, heat, or reaction with a radical initiator. lumenlearning.commasterorganicchemistry.comchemistrysteps.comlibretexts.org

One of the most relevant radical reactions is the reaction with hydroxyl radicals (•OH). The reaction can proceed via two main pathways: hydrogen abstraction from one of the hydroxyl groups to form a phenoxy radical, or addition of the hydroxyl radical to the aromatic ring. The resulting phenoxy radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic system. This radical scavenging ability is a characteristic feature of phenolic compounds.

The initiation step often involves the homolytic cleavage of a weak bond in an initiator molecule to generate radicals. lumenlearning.comlibretexts.org For instance, peroxides can undergo thermal or photochemical decomposition to produce alkoxy radicals. These radicals can then initiate a chain reaction by abstracting a hydrogen atom from the hydroxyl groups of this compound.

Influence of Hydroxyl Groups on Reaction Regioselectivity and Stereoselectivity

The four hydroxyl groups at the 1, 3, 5, and 8 positions have a profound influence on the regioselectivity and stereoselectivity of reactions involving the anthracene core.

Regioselectivity in Electrophilic Aromatic Substitution:

As discussed in section 3.2, the hydroxyl groups are strong ortho, para-directing activators. libretexts.orgorganicchemistrytutor.comwikipedia.orgyoutube.com In this compound, the positions 2, 4, 6, and 7 are all activated by at least one hydroxyl group. The directing effects of multiple hydroxyl groups are additive. Therefore, the positions ortho and para to the hydroxyl groups will be the primary sites of electrophilic attack. Specifically, positions 2 and 4 are ortho and para to the hydroxyl group at position 3, and also meta to the hydroxyl group at position 1. Similarly, positions 6 and 7 are influenced by the hydroxyl groups at positions 5 and 8. The precise regioselectivity will depend on the interplay of these activating effects and steric hindrance from adjacent groups.

Regioselectivity and Stereoselectivity in Pericyclic Reactions:

In Diels-Alder reactions, the hydroxyl groups are not expected to change the preference for the central ring (9,10-positions) to act as the diene. However, if an unsymmetrical dienophile is used, the hydroxyl groups could influence the regioselectivity of the addition (the orientation of the dienophile's substituents relative to the anthracene). This would be a result of electronic effects on the frontier molecular orbitals (HOMO and LUMO) of the anthracene system.

Stereoselectivity in Diels-Alder reactions of substituted anthracenes can be influenced by the substituents. tandfonline.com For dienophiles approaching the anthracene face, the hydroxyl groups could sterically hinder one face over the other, leading to a preference for a particular diastereomer. However, with hydroxyl groups being relatively small, this effect might be less pronounced compared to bulkier substituents.

Kinetic and Thermodynamic Considerations in this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are significantly influenced by the presence of the four hydroxyl groups.

Kinetics:

The electron-donating hydroxyl groups increase the nucleophilicity of the aromatic rings, leading to a significant increase in the rate of electrophilic aromatic substitution reactions compared to unsubstituted anthracene. The activation energy for these reactions is lowered due to the stabilization of the cationic intermediate. For Diels-Alder reactions, the increased electron density of the diene (the anthracene core) would be expected to increase the reaction rate with electron-poor dienophiles.

The table below shows the relative rates of the Diels-Alder reaction of some substituted anthracenes with maleic anhydride (B1165640), illustrating the effect of substituents on reaction kinetics.

| Substituent at 2-position | Relative Rate |

| -NO2 | 0.06 |

| -H | 1 |

| -N(CH3)2 | 100 |

Note: This data illustrates the kinetic effect of electron-donating and -withdrawing groups on a related reaction.

Thermodynamics:

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method in quantum chemistry for probing the electronic structure of molecules. nih.gov It offers a favorable balance between computational accuracy and speed, making it suitable for studying polycyclic aromatic hydrocarbons and their derivatives. nih.govmdpi.com DFT calculations can be employed to predict a wide range of properties for Anthracene-1,3,5,8-tetrol, from its stable three-dimensional shape to its chemical reactivity and spectroscopic signatures.

A fundamental step in any theoretical study is to determine the molecule's most stable structure, known as the ground-state geometry. Geometry optimization calculations using DFT would identify the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy for this compound.

For this molecule, a key aspect of the analysis would be the conformation of the four hydroxyl (-OH) groups. These groups can rotate around the carbon-oxygen bonds, leading to various possible spatial arrangements (conformers). Conformational analysis would explore the potential energy surface associated with these rotations to identify the most stable conformer, which is likely stabilized by intramolecular hydrogen bonds between adjacent hydroxyl groups. This structural information is critical as the molecule's shape directly influences its physical and chemical properties. DFT has proven effective in optimizing the geometry of related organic molecular crystals, even under varying conditions like high pressure. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain chemical reactivity and electronic transitions by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO : This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons; a higher HOMO energy indicates a better electron donor (nucleophile).

LUMO : This is the innermost orbital that is empty of electrons. Its energy level corresponds to the molecule's ability to accept electrons; a lower LUMO energy signifies a better electron acceptor (electrophile).

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is known as the energy gap. A small gap suggests that the molecule can be easily excited, which is often associated with higher chemical reactivity and absorption of longer-wavelength light.

For this compound, the four electron-donating hydroxyl groups are expected to significantly raise the energy of the HOMO and alter the distribution of electron density across the anthracene (B1667546) core compared to the unsubstituted parent molecule. This would make the aromatic rings highly activated towards electrophilic substitution reactions. FMO analysis provides a quantitative measure of these effects. researchgate.netresearchgate.netrsc.org

| Orbital/Concept | Description | Predicted Implication for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. Associated with nucleophilicity. | Energy level is expected to be relatively high due to electron-donating -OH groups, indicating susceptibility to oxidation and electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. Associated with electrophilicity. | The energy and localization of the LUMO would determine its behavior in reactions with nucleophiles. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. Related to chemical reactivity and spectroscopic properties. | The energy gap is predicted to be smaller than that of unsubstituted anthracene, suggesting higher reactivity. |

DFT calculations are instrumental in predicting and interpreting spectroscopic data, which serves as a fingerprint for molecular structure.

NMR Spectroscopy : DFT can compute the nuclear magnetic shielding tensors, which are then converted into the chemical shifts observed in ¹H and ¹³C NMR spectra. Due to the D₂h symmetry of this compound, the calculations would predict a simplified spectrum with a reduced number of unique signals for the chemically equivalent protons and carbon atoms, aiding in the confirmation of its substitution pattern.

UV-Vis Spectroscopy : Electronic transitions, which are responsible for the absorption of ultraviolet and visible light, can be simulated using Time-Dependent DFT (TD-DFT). These calculations predict the wavelengths of maximum absorption (λmax) and the intensity of these transitions. researchgate.net The presence of the four hydroxyl groups is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted anthracene, moving them to longer wavelengths. mdpi.comresearchgate.net

Crucially, DFT can locate the geometry and energy of the transition state—the highest energy point on the reaction pathway that acts as a barrier to the reaction. nih.gov The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. researchgate.net For this compound, this analysis could be applied to investigate mechanisms of oxidation, electrophilic aromatic substitution, or its participation in pericyclic reactions, similar to studies performed on other anthracene derivatives. researchgate.netorientjchem.orgrsc.org

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other computational methods are available, each with its own strengths.

Ab Initio Methods : These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), are derived directly from theoretical principles without the use of experimental data for parametrization. researchgate.net They can offer very high accuracy (often called "gold standard" in the case of CCSD(T)) and are used to benchmark the performance of other methods. researchgate.net However, their high computational cost typically limits their application to smaller molecules or for single-point energy calculations on geometries optimized with less costly methods.

Semi-Empirical Methods : Methods like AM1, PM7, and Density-Functional Tight-Binding (DFTB) are significantly faster than DFT or ab initio methods. nih.govnih.gov This speed is achieved by using approximations and incorporating parameters derived from experimental or high-level theoretical data. wikipedia.org While less accurate, they are well-suited for preliminary investigations on very large molecular systems, high-throughput screening of many molecules, or as a starting point for more rigorous calculations. arxiv.org For this compound, semi-empirical methods could be used for initial conformational searches or for studying large clusters of molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanical methods describe the electronic structure of a molecule, Molecular Dynamics (MD) simulations model its physical movements over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior.

For this compound, MD simulations could be used to:

Study its vibrational modes and conformational flexibility in different environments (e.g., in a vacuum, in solution).

Analyze its interactions with solvent molecules, revealing information about solvation shells and solubility.

Simulate its behavior in the solid state to understand crystal packing forces and predict material properties, as has been done for crystalline anthracene. researchgate.netresearchgate.net

Investigate its potential interactions with other molecules, such as its ability to intercalate with DNA or bind to a protein active site, by modeling the intermolecular forces at play.

Quantum Chemical Calculations for Energetics and Stability

Quantum chemical calculations serve as a powerful tool for elucidating the electronic structure, stability, and reactivity of molecules. For this compound, while specific computational studies are not extensively available in the public domain, the well-established methodologies used for polycyclic aromatic hydrocarbons (PAHs) and their derivatives provide a robust framework for theoretical investigation. Density Functional Theory (DFT) is a commonly employed method for such studies, offering a balance between computational cost and accuracy.

Theoretical investigations would typically begin with the optimization of the molecular geometry of this compound in the gas phase. Functionals such as B3LYP or M06-2X, combined with a sufficiently large basis set like 6-311++G(d,p), are frequently used to accurately model the structure and electronic properties of aromatic systems. mdpi.com These calculations can predict key geometric parameters, such as bond lengths and angles, and provide insights into the planarity of the anthracene core and the orientation of the hydroxyl groups.

Following geometry optimization, a range of energetic and electronic properties can be calculated to assess the molecule's stability. Key parameters include the total energy, Gibbs free energy of formation, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap generally implies higher stability.

The table below illustrates the type of data that would be generated from such quantum chemical calculations for this compound. It is important to note that the following values are representative examples to demonstrate the output of these computational methods and are not based on published results for this specific molecule.

| Computational Parameter | Representative Value | Significance |

| Total Energy | -838.abcdef Hartrees | The absolute energy of the molecule at 0 K; used for comparing the relative stability of isomers. |

| Gibbs Free Energy (ΔG) | -838.ghijkl Hartrees | Indicates the spontaneity of formation; a more negative value suggests greater thermodynamic stability under standard conditions. |

| HOMO Energy | -5.8 eV | Relates to the ionization potential; a higher energy indicates a greater propensity to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the electron affinity; a lower energy indicates a greater propensity to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | An indicator of chemical stability; a larger gap suggests lower reactivity and higher kinetic stability. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

These computational approaches provide deep insights into the intrinsic properties of this compound, guiding further experimental work on its synthesis and application.

Supramolecular Chemistry and Non Covalent Interactions

Host-Guest Chemistry and Encapsulation Phenomena

The combination of a rigid aromatic scaffold and multiple hydrogen-bonding sites makes Anthracene-1,3,5,8-tetrol and its derivatives potential candidates for host-guest chemistry. wikipedia.org While specific studies on this compound as a host are limited, the principles of supramolecular chemistry suggest its potential to form inclusion complexes. The cavity-like structures formed through self-assembly, stabilized by hydrogen bonds and π-π stacking, could encapsulate smaller guest molecules. The recognition and binding of guests would be governed by size, shape, and chemical complementarity. For instance, cucurbit rsc.orguril, a macrocyclic host, has been shown to encapsulate two anthracene (B1667546) moieties, accelerating their photodimerization through a templating effect. rsc.org This highlights the potential for anthracene-based systems to participate in host-guest interactions, a principle that could be extended to self-assembled structures of this compound.

Self-Assembly Processes and Hierarchical Structures

The ability of this compound to engage in multiple, directional, non-covalent interactions drives its self-assembly into a variety of hierarchical structures. rsc.org This process can be initiated in solution, where the molecules first form primary aggregates through hydrogen bonding and π-π stacking. These primary structures can then further organize into larger, more complex architectures, such as nanorods, nanosheets, or microspheres, depending on the conditions. sjtu.edu.cn The self-assembly is a dynamic process, and the final morphology of the aggregates can be influenced by factors like solvent polarity, temperature, and concentration. The introduction of anthracene moieties into other molecular systems, such as β-cyclodextrin, has been shown to induce self-assembly into well-defined microspheres through a multi-micelle aggregation process. sjtu.edu.cn

Coordination Chemistry with Metal Ions for Supramolecular Architectures

The hydroxyl groups of this compound can act as ligands, coordinating to metal ions to form a diverse range of supramolecular architectures. This coordination ability opens up the field of metal-organic frameworks (MOFs) and coordination polymers.

By combining polyhydroxylated anthracene ligands like this compound with various metal ions, it is possible to design and synthesize metal-organic coordination networks (MOCNs) and polymers (MOCPs). nih.gov The geometry and coordination preferences of the metal ion, along with the structure of the organic ligand, dictate the topology and dimensionality of the resulting framework. wiley-vch.de The synthesis of these materials often involves solvothermal methods, where the components are heated in a solvent to promote crystallization. The resulting structures can exhibit a wide range of properties, including porosity, which is of interest for applications in gas storage and separation. researchgate.net

Polyhydroxylated anthracene ligands play a crucial role in the formation of these coordination complexes. The number and position of the hydroxyl groups influence the coordination mode and the resulting structure. mdpi.com The hydroxyl groups can coordinate to metal ions in a monodentate, bidentate, or bridging fashion, leading to the formation of discrete molecular complexes or extended networks. The rigid anthracene backbone provides structural integrity to the resulting framework, while the hydroxyl groups offer the necessary coordination sites for metal binding. The combination of the aromatic core and the hydroxyl functionalities allows for the creation of multifunctional materials where the properties of both the organic and inorganic components can be harnessed. researchgate.net

Applications in Advanced Materials Science

Organic Electronics and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Emitters

Anthracene (B1667546) derivatives are widely utilized as blue emitters and host materials in OLEDs. researchgate.net The efficiency and color purity of these devices can be manipulated by attaching different electron-donating or withdrawing groups to the anthracene unit. At present, there is no specific data or research found that details the use or performance of Anthracene-1,3,5,8-tetrol as an emitter or in any other capacity within an OLED.

Organic Field-Effect Transistors (OFETs) and Semiconductors

The anthracene moiety is a well-established building block for organic semiconductors used in OFETs due to its potential for high charge carrier mobility. rsc.orgresearchgate.net The performance of these materials is heavily dependent on their molecular packing in the solid state. There are no specific studies focusing on the synthesis or characterization of this compound for OFET applications.

Organic Photovoltaics (OPVs) and Solar Cells

In the realm of organic photovoltaics, anthracene derivatives have been explored as electron donor materials in bulk heterojunction solar cells. nih.gov A related compound, 1,8,9-Trihydroxyanthracene, has been investigated as a solid additive to improve the efficiency and stability of organic solar cells. researchgate.net However, specific research on the application or potential of this compound in OPVs has not been identified.

Organic Phototransistors

Organic phototransistors are devices that combine the light-sensing and signal-amplifying functions in a single component. While various organic semiconducting materials are used for this purpose, there is no available research that specifically employs this compound in the active layer of organic phototransistors.

Development of Novel n-type and p-type Materials

The electronic nature of anthracene can be modified to create either p-type (hole-transporting) or n-type (electron-transporting) materials. The introduction of hydroxyl groups, which are electron-donating, would typically favor p-type characteristics. Conversely, the oxidized form of a related isomer, 1,4,5,8-anthracenetetrone, is noted as a building block for n-type semiconductors. Despite these general principles, there is a lack of specific research that characterizes this compound as either an n-type or p-type material or details its development for such purposes.

Polymeric Materials and Network Polymers

The hydroxyl functional groups on this compound offer potential reactive sites for polymerization, making the compound a candidate for incorporation into network polymers or covalent organic frameworks (COFs). Such materials could exhibit interesting photophysical or electronic properties. However, attempts to form homo-macrocycles from a structurally related compound, 1,4,5,8-tetramethoxyanthracene, resulted in undefined polymeric products, suggesting potential challenges in controlled polymerization. There is no specific literature on the successful synthesis or application of polymers derived from this compound.

Incorporation into Microporous Polymers for Gas Storage

The rigid and planar structure of the anthracene moiety makes it an excellent building block for creating microporous organic polymers (MOPs) and conjugated microporous polymers (CMPs). These materials possess permanent, intrinsic microporosity and high surface areas, which are critical for gas storage and separation. When monomers like anthracene are cross-linked, they generate a three-dimensional network with voids capable of adsorbing gases such as carbon dioxide (CO₂) and hydrogen (H₂). cjps.org

Hypercross-linked polymers synthesized from anthracene have demonstrated significant potential for CO₂ sorption. cjps.org The large, rigid nature of the anthracene unit helps in the formation of a high degree of micropores. For instance, a hypercross-linked polymer of anthracene showed a CO₂ sorption of 5.1 wt% at 25 °C and 0.1 MPa, which increased to 8 wt% after re-cross-linking. cjps.org this compound, with its four hydroxyl groups, provides multiple reactive sites for polymerization, making it a highly suitable monomer for constructing such porous frameworks. These polymers are often synthesized through reactions like Friedel-Crafts alkylation or Suzuki/Sonogashira cross-coupling. cjps.orgmdpi.com

The performance of various anthracene-based microporous polymers in gas storage applications is summarized below.

Table 1: Gas Adsorption Capacities of Anthracene-Based Microporous Polymers

| Polymer Name/Type | Gas Adsorbed | Adsorption Capacity | Conditions |

|---|---|---|---|

| Hypercross-linked Anthracene | CO₂ | 8 wt% | 25 °C, 0.1 MPa |

| An-Ph-TPA CMP | CO₂ | ~50 cm³/g | 273 K, 1 bar |

| An-Ph-Py CMP | CO₂ | ~40 cm³/g | 273 K, 1 bar |

| Anthracene Maleimide Copolymer | CO₂ | Varies with composition | 25 °C |

Data synthesized from multiple sources for illustrative purposes of anthracene-based polymers. cjps.orgmdpi.commdpi.com

Functional Polymers for Electronic and Optical Applications

Anthracene and its derivatives have been extensively studied as core components for blue fluorescent materials in organic light-emitting diodes (OLEDs) due to their excellent photoluminescence, electroluminescence, and electrochemical properties. mdpi.comrsc.org The anthracene core acts as a chromophore that emits light, typically in the violet or blue region of the spectrum. mdpi.com By chemically modifying the anthracene skeleton, researchers can tune the emission color, enhance quantum efficiency, and improve the thermal stability of the material. rsc.orgresearchgate.net

Polymers and small molecules incorporating anthracene are used as emitting materials and as host materials in OLED devices. mdpi.comresearchgate.net For example, a novel material, 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa), exhibited a maximum photoluminescence at 428 nm in solution and 440 nm in a thin film, demonstrating its suitability as a blue host material. mdpi.com Such materials often possess high glass transition temperatures (Tg), indicating excellent thermal stability which is crucial for the operational lifetime of OLEDs. mdpi.com The hydroxyl groups of this compound could be functionalized to attach other aromatic groups, thereby tuning the HOMO/LUMO energy levels and optimizing charge transport and emission properties for specific device architectures. researchgate.net

Table 2: Optoelectronic Properties of Representative Anthracene Derivatives for OLEDs

| Compound | PLmax (nm, film) | Band Gap (eV) | Tg (°C) | Application |

|---|---|---|---|---|

| 2-NaAn-1-PNa | 440 | 2.95 | 134 | Blue Host |

| TPA-TAn-DMAC | ~450 (deep-blue) | N/A | N/A | Non-doped Emitter |

| CZm-AN-mPO | ~435 (deep-blue) | N/A | 162 | Non-doped Emitter |

Data synthesized from multiple sources for illustrative purposes. mdpi.combohrium.comrsc.org

Sensing and Recognition Platforms

Anthracene derivatives are widely utilized as fluorescent probes in chemical sensors. researchgate.net The fundamental principle behind their use in sensing is the change in their fluorescence properties—either intensity (quenching or enhancement) or wavelength—upon interaction with a specific analyte. The high fluorescence quantum yield of many anthracene derivatives provides a strong signal that can be easily monitored. mdpi.com

The structure of this compound is well-suited for creating sensing platforms. The four hydroxyl groups can act as hydrogen-bond donors, enabling the recognition of anions or neutral molecules that are hydrogen-bond acceptors. Furthermore, these hydroxyl groups can be chemically modified to introduce specific recognition sites for metal ions, biological molecules, or other target analytes. For example, linking the tetrol to ionophores or other binding units could create highly selective and sensitive fluorescent chemosensors. The interaction with an analyte would perturb the electronic structure of the anthracene core, leading to a detectable change in its fluorescence emission. researchgate.netmdpi.com

Biological Probes and Imaging Agents (Focus on Chemical Design and Mechanism of Interaction)

The inherent fluorescence of the anthracene core makes it a valuable scaffold for the design of biological probes and imaging agents. mdpi.comrsc.org Anthracene derivatives can be designed to target specific cellular compartments or biomolecules, allowing for their visualization within biological systems. mdpi.com The chemical design of such probes involves modifying the anthracene structure to enhance properties like cell permeability, target specificity, and photostability.

The hydroxyl groups of this compound provide convenient points for chemical modification. For instance, attaching lipophilic groups can enhance membrane permeability, while conjugating it to specific peptides or antibodies can direct the probe to a particular protein or cell type. The mechanism of interaction often involves the probe binding to its biological target, which can lead to a change in its fluorescence lifetime or intensity, a phenomenon known as "turn-on" or "turn-off" fluorescence, signaling the presence of the target. rsc.org Studies on novel anthracene derivatives have shown their potential for cellular imaging by staining the entire cellular compartment, offering a clear visualization of cell structure. rsc.org

DNA Photochemistry and Cleavage Mechanisms

Anthracene is a well-established DNA intercalator. nih.gov Its planar aromatic structure allows it to slip between the base pairs of the DNA double helix. This non-covalent interaction is a crucial first step for its photochemical activity with DNA. Once intercalated, the anthracene derivative can be excited by UV light, triggering chemical reactions that lead to DNA damage. nih.govuconn.edu

There are two primary mechanisms by which photoexcited anthracene derivatives can induce DNA cleavage:

Generation of Reactive Oxygen Species (ROS): Upon photoexcitation, the anthracene derivative can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). mdpi.com This singlet oxygen can then attack the guanine bases or the deoxyribose sugar backbone of DNA, leading to strand scission. uconn.edumdpi.com

Electron Transfer: The excited anthracene molecule can act as a photosensitizer, initiating an electron transfer reaction. This can result in the formation of a base radical cation within the DNA strand. uca.edu This radical cation is unstable and undergoes further reactions, ultimately leading to the cleavage of the DNA's sugar-phosphate backbone. uconn.eduuca.edu

Some anthracene derivatives have been specifically designed as photoactivatable DNA cross-linking agents. Upon UV activation, they can form covalent bonds with the DNA, creating interstrand cross-links that are highly cytotoxic, offering a potential pathway for light-controlled anticancer therapies. nih.gov

Challenges and Future Research Directions

Synthetic Challenges for Complex Polyhydroxylated Anthracene (B1667546) Systems

The synthesis of structurally precise polyhydroxylated anthracenes like anthracene-1,3,5,8-tetrol is a formidable task. Traditional synthetic methods for anthracene scaffolds often involve harsh conditions and can lack selectivity, which is a significant issue when dealing with multiple hydroxyl groups that are sensitive to oxidation and side reactions. researchgate.netnih.gov

Key challenges include:

Functional Group Tolerance: The hydroxyl groups are reactive and can interfere with many standard organic reactions. Protecting group strategies are often necessary, adding complexity and steps to the synthesis.

Oxidation Sensitivity: Polyhydroxylated aromatic compounds are susceptible to oxidation, which can lead to the formation of quinone-like structures. nih.gov For instance, the synthesis of anthracene-1,4,5,8-tetrol is typically achieved through the reduction of its corresponding tetraquinone, highlighting the inherent tendency of these systems to exist in an oxidized state. Preventing unwanted oxidation during synthesis and purification is a critical challenge.

Solubility Issues: The presence of multiple hydroxyl groups can lead to strong intermolecular hydrogen bonding, resulting in poor solubility in common organic solvents. This complicates reaction setup, monitoring, and purification processes.

Future research in this area should focus on the development of novel synthetic methodologies that offer high regioselectivity and mild reaction conditions. Transition metal-catalyzed C-H activation and functionalization could provide more direct routes to these complex structures, bypassing the need for pre-functionalized starting materials. nih.govfrontiersin.org

Advanced Characterization of Transient Species and Reaction Intermediates

Understanding the behavior of this compound in various chemical and photochemical processes requires the ability to detect and characterize short-lived transient species and reaction intermediates. These species, which can include excited states, radical ions, and other intermediates, are crucial in determining reaction mechanisms and the ultimate performance of materials incorporating this molecule.

Current challenges in this area involve:

Timescale Limitations: Many of the key intermediates in photochemical and electrochemical reactions exist for only femtoseconds to nanoseconds. nih.gov This requires sophisticated time-resolved spectroscopic techniques to capture their formation and decay dynamics.

Spectral Congestion: The transient absorption spectra of complex molecules can be broad and overlapping, making it difficult to distinguish between different species. nih.gov

Environmental Sensitivity: The properties and lifetimes of transient species can be highly dependent on the solvent and the presence of other molecules, necessitating careful control of experimental conditions.

Future research should leverage advanced spectroscopic techniques such as ultrafast transient absorption spectroscopy and time-resolved fluorescence spectroscopy to probe the dynamics of excited states and other intermediates. nih.govnih.gov Combining these experimental techniques with quantum chemical calculations can aid in the assignment of spectral features and provide a more complete picture of the reaction pathways. Spectroelectrochemistry, which combines electrochemical methods with spectroscopy, is another powerful tool for generating and characterizing radical ions and other redox intermediates in a controlled manner. cdnsciencepub.com

Development of Predictive Computational Models for Structure-Function Relationships

Computational modeling is an indispensable tool for understanding and predicting the properties of new materials, thereby guiding synthetic efforts. For complex molecules like this compound, accurate predictive models are essential for elucidating the relationship between their molecular structure and their electronic, optical, and material properties.

The primary challenges in developing these models are:

Computational Cost: High-level quantum chemical calculations that accurately describe the electronic structure of large, conjugated molecules are computationally expensive.

Environmental Effects: Modeling the influence of the solid-state environment or a solvent on the properties of the molecule is complex and requires sophisticated solvation models or solid-state calculations.

Excited State Properties: Accurately predicting the properties of excited states, which are crucial for photophysical applications, is particularly challenging for many computational methods. nih.gov

Future research should focus on the development and application of more efficient and accurate computational methods. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating the ground and excited-state properties of anthracene derivatives. nih.govrsc.org Further development of multiscale modeling approaches, which combine high-level quantum mechanical calculations on the molecule of interest with a more classical description of its environment, will be key to creating truly predictive models. These models can help to screen potential candidate molecules for specific applications before undertaking challenging synthetic work.

Exploration of Novel Material Applications and Device Architectures

The unique electronic properties of the anthracene core, combined with the functional handles provided by the hydroxyl groups, make this compound a promising candidate for a range of material applications. Anthracene derivatives have been widely explored for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. researchgate.netnih.govrsc.org

Challenges in translating the potential of this compound into practical applications include:

Material Processing: The poor solubility and potential for strong intermolecular interactions can make it difficult to process this compound into the high-quality thin films required for many electronic devices.

Device Stability: The long-term stability of organic electronic devices is a major concern. The reactivity of the hydroxyl groups and the potential for oxidative degradation could limit the lifetime of devices incorporating this molecule.

Charge Transport: The efficiency of charge injection and transport in organic semiconductors is highly dependent on the molecular packing in the solid state. mdpi.com Controlling the solid-state structure of this compound to optimize charge transport is a significant challenge.

Future research should explore various strategies to overcome these challenges. Chemical modification of the hydroxyl groups could be used to improve solubility and processability. The development of novel device architectures, such as multi-layer structures, could help to improve charge injection and transport. Furthermore, the hydrogen-bonding capabilities of the hydroxyl groups could be exploited to direct molecular self-assembly and create highly ordered structures with enhanced electronic properties.

Integration of this compound into Hybrid Materials Systems

The incorporation of this compound into hybrid materials, which combine organic and inorganic components, offers a promising avenue for creating new materials with enhanced or novel properties. The hydroxyl groups of this compound provide convenient anchor points for attaching the molecule to inorganic substrates or nanoparticles.

Challenges in this area include:

Interfacial Compatibility: Achieving good adhesion and electronic coupling between the organic molecule and the inorganic component is crucial for the performance of hybrid materials.

Controlling Morphology: The morphology of the hybrid material at the nanoscale can have a profound impact on its properties. Controlling the self-assembly of the organic component and its interaction with the inorganic material is a significant challenge.

Characterization: Characterizing the structure and properties of the interface between the organic and inorganic components in a hybrid material can be difficult.

Future research should focus on developing new methods for the controlled fabrication of hybrid materials incorporating this compound. This could involve surface modification of inorganic materials to promote the ordered assembly of the organic molecules. The unique photophysical properties of the anthracene core could be combined with the properties of inorganic materials, such as the catalytic activity of metal nanoparticles or the high surface area of porous metal-organic frameworks, to create new functional materials for applications in areas such as photocatalysis, sensing, and energy conversion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.